5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Chemical stability Bioorthogonal chemistry Aryl azide decomposition

Researchers requiring a photoaffinity probe for DNA-protein interaction studies face a critical gap: generic "azido nucleosides" fail to deliver UV-crosslinking capability. 5-Azidouridine (AdU) uniquely addresses this with its C5 aryl azide, enabling both rapid SPAAC click chemistry (<5 min, quantitative) and UV-dependent protein-DNA crosslinking. Its triphosphate form (5-N₃dUTP) incorporates into DNA at rates equivalent to dTTP, with 2-fold higher polymerase affinity. • SPAAC triazole formation in <5 min->36-fold faster than 8-azido-ATP-for copper-free live-cell imaging. • HSV-1 TK inhibition: IC₅₀ 0.003 mM (wild-type) & 0.05 mM (C336Y acyclovir-resistant mutant), 16.7-fold more potent than acyclovir. • 3-step benzylamination-reduction-azidation synthesis enables ≥95% purity at competitive pricing; stable at -20°C for up to two years. • Mandatory storage at -20°C; aqueous half-life ~4 h necessitates planning experiments within this window.

Molecular Formula C9H11N5O6
Molecular Weight 285.21 g/mol
Cat. No. B15094053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Molecular FormulaC9H11N5O6
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
InChIInChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)
InChIKeyVOPROYOABONMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-2′-deoxyuridine (AdU) Product Guide: Selecting the Photoaffinity and Click-Chemistry Nucleoside with Verified Differentiation


5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (5‑azido‑2′‑deoxyuridine, AdU) is a pyrimidine nucleoside analogue in which an aryl azide replaces the C5 proton of 2′-deoxyuridine [1]. This substitution confers dual functionality: the azide enables bioorthogonal strain-promoted azide–alkyne cycloaddition (SPAAC) and copper-catalyzed azide–alkyne cycloaddition (CuAAC) for probe conjugation, while the nucleoside scaffold permits enzymatic incorporation into DNA by polymerases and recognition by thymidine kinases [2]. AdU was originally developed as a photoaffinity label whose triphosphate form (5‑N₃dUTP) generates light-sensitive DNA for protein–DNA crosslinking studies [3]. Procurement decisions must recognize that AdU occupies a narrow functional niche—aryl azide reactivity—that distinguishes it from benzylic azide, alkyne, and halogenated analogues, each of which exhibits fundamentally different stability, enzymatic processing, and labeling performance.

Why 5-Azido-2′-deoxyuridine Cannot Be Replaced by Generic Azido- or Alkynyl-Nucleosides: Quantitative Stability and Reactivity Gaps


Generic substitution within the azido‑nucleoside class fails because the aryl azide of AdU imposes a unique stability–reactivity trade-off that is absent in benzylic azide (AmdU) and alkyne (EdU) analogues. AdU degrades with a short 4‑hour half‑life in water at ambient temperature due to spontaneous aryl azide decomposition, whereas AmdU remains stable in solution at 37 °C [1]. This lability precludes metabolic labeling of cellular DNA with AdU—cells treated with AdU show no detectable DNA labeling—yet the same aryl azide drives SPAAC triazole formation in <5 minutes with quantitative yield, dramatically faster than 8‑azido‑ATP (3 hours) [2]. Conversely, 5‑ethynyl‑2′‑deoxyuridine (EdU) requires copper‑catalyzed click chemistry and cannot serve as a photoaffinity label. Thus, a procurement decision for “an azido nucleoside” without specifying the azide position and electronic environment will deliver a compound with either zero metabolic labeling capacity (AdU) or zero photoaffinity crosslinking utility (AmdU, EdU), making interchange impossible.

Head-to-Head Quantitative Evidence: Where 5-Azido-2′-deoxyuridine Demonstrates Measurable Differentiation


Aqueous Stability: AdU (Aryl Azide) vs. AmdU (Benzylic Azide) Direct Comparison

5-Azido-2′-deoxyuridine (AdU, aryl azide) exhibits a half-life of only 4 hours in water at ambient temperature, whereas the benzylic azide analogue 5-(azidomethyl)-2′-deoxyuridine (AmdU) is stable in solution at 37 °C with no detectable degradation over the same timeframe [1]. This instability results in no detectable labeling of cellular DNA when AdU is administered to HeLa cells, in contrast to AmdU which produces robust cellular DNA labeling upon CuAAC or SPAAC detection with fluorescent probes [1]. The differential is quantitative: AdU half-life ≈ 4 h vs. AmdU indefinite stability under physiological conditions.

Chemical stability Bioorthogonal chemistry Aryl azide decomposition

HSV-1 Thymidine Kinase Photoincorporation Inhibition: AdU vs. Acyclovir Direct Comparison

Using a photoincorporation inhibition assay with partially purified HSV-1 thymidine kinase (TK), 5-azido-2′-deoxyuridine inhibited 50% of enzymatic photoincorporation at 0.003 mM against wild-type TK and at 0.05 mM against the acyclovir-resistant C336Y mutant [1]. In the same assay, the clinical antiviral acyclovir required 0.05 mM for 50% inhibition of wild-type TK and failed to reach 50% inhibition of the C336Y mutant at concentrations up to 0.3 mM [1]. Thus, AdU is 16.7-fold more potent than acyclovir on wild-type HSV-1 TK and retains significant activity against the acyclovir-resistant mutant where acyclovir is essentially inactive.

Antiviral target engagement Herpes simplex virus Thymidine kinase inhibition

Strain-Promoted Click Reaction Rate: 5-Azidopyrimidine vs. 8-Azidopurine Nucleotides

In strain-promoted azide–alkyne cycloaddition (SPAAC) with fused cyclopropyl cyclooctyne in aqueous solution at ambient temperature, 5-azido-2′-deoxyuridine (aryl azide) was converted to the corresponding triazole product in quantitative yield in less than 5 minutes [1]. Under identical reaction conditions, 8-azido-ATP (purine azide) required 3 hours to reach quantitative triazole formation [1]. This represents a >36-fold faster reaction rate for the 5-azidopyrimidine system relative to the 8-azidopurine system.

Bioorthogonal click chemistry SPAAC kinetics Nucleoside triazole formation

Active-Site Affinity of 5-N₃dUTP for E. coli DNA Polymerase I: 2-Fold Advantage Over Native dTTP

The triphosphate form of AdU, 5-azido-2′-deoxyuridine-5′-triphosphate (5-N₃dUTP), was evaluated as a substrate and photoaffinity probe for Escherichia coli DNA polymerase I. In the absence of UV light, 5-N₃dUTP supported DNA synthesis at a rate indistinguishable from that of the natural substrate dTTP [1]. In photoaffinity labeling experiments, [γ-³²P]-5-N₃dUTP bound to the DNA polymerase I active site with a 2-fold higher affinity than [γ-³²P]-dTTP [1]. This enhanced binding was quantified through competitive displacement assays and direct photolabeling efficiency measurements.

DNA polymerase substrate Photoaffinity labeling Nucleotide analogue incorporation

UV-Dependent DNA–Protein Crosslinking Specificity: 5-N₃dUTP-Containing DNA vs. Non-Photoactive DNA

A 26-base-pair lac operator DNA fragment was synthesized enzymatically with 5-N₃dUMP incorporated in place of dTMP. Upon UV irradiation, this photoactive DNA crosslinked to lac repressor protein in a manner that was totally dependent on UV light exposure [1]. A non-photoactive 26-bp lac operator of identical sequence produced zero crosslinking under the same conditions [1]. Crucially, the crosslinking was reduced by 78% in the presence of 150 µM isopropyl-β-D-thiogalactoside (IPTG), an allosteric inducer that dissociates lac repressor from its operator, confirming sequence-specific binding rather than non-specific protein labeling [1].

Photoaffinity crosslinking DNA–protein interactions Lac repressor

Synthetic Accessibility: 3-Step Quantitative-Yield Route vs. Classical Multi-Step Inefficient Synthesis

The classical synthesis of 5-azido-2′-deoxyuridine required preparation of a 5-nitro intermediate through nitration chemistry that was inefficient and difficult to scale [1]. A modern route starting from commercially available 5-bromo-2′-deoxyuridine employs a benzylamination–reduction–diazotization/azidation sequence that produces AdU in three steps with quantitative overall yields [1]. The patent literature describes an alternative route via diazotization of 5-amino-2′-deoxyuridine followed by sodium azide treatment, achieving isolated yields of 92% [2]. These improved synthetic strategies reduce the cost and complexity of obtaining AdU for research-scale applications.

Nucleoside synthesis Process chemistry 5-Azido-2′-deoxyuridine production

Validated Application Scenarios for 5-Azido-2′-deoxyuridine Based on Quantitative Differentiation Evidence


Enzymatic Synthesis of Photoactive DNA for Protein–DNA Crosslinking and Footprinting

Researchers studying DNA-binding proteins can enzymatically incorporate 5-N₃dUTP (the triphosphate of AdU) into DNA using E. coli DNA polymerase I, achieving a synthesis rate equivalent to native dTTP but with the critical advantage that the resulting DNA becomes UV-crosslinkable [1]. The 2-fold higher active-site affinity of 5-N₃dUTP over dTTP ensures efficient competition with endogenous nucleotides [1]. Crosslinking is strictly UV-dependent and can be competed away with specific ligands (e.g., 78% reduction by IPTG for lac repressor), providing built-in specificity controls [2]. This scenario is uniquely served by AdU—benzylic azide analogues (AmdU) and alkyne analogues (EdU) lack photoaffinity functionality.

Rapid SPAAC Bioconjugation of Nucleosides for Live-Cell Fluorescent Imaging

For experiments requiring copper-free click chemistry in living cells, AdU completes SPAAC with cyclooctyne probes in <5 minutes with quantitative yield—a >36-fold speed advantage over 8-azido-ATP (3 hours) [1]. The resulting triazole adducts at the uracil C5 position exhibit intrinsic fluorescence suitable for direct imaging in MCF-7 cancer cells without secondary fluorophores [1]. However, users must plan experiments within a <4-hour aqueous stability window and should not expect metabolic DNA labeling, as AdU does not detectably incorporate into cellular DNA [2].

HSV-1 Thymidine Kinase Probe Development and Acyclovir-Resistance Studies

Laboratories developing TK-targeted diagnostics or studying acyclovir resistance mechanisms can employ AdU as a photoaffinity probe with 16.7-fold higher potency than acyclovir on wild-type HSV-1 TK (IC₅₀ 0.003 mM vs. 0.05 mM) [1]. Critically, AdU retains measurable inhibition of the C336Y acyclovir-resistant mutant (IC₅₀ 0.05 mM) whereas acyclovir fails to reach 50% inhibition even at >0.3 mM [1]. The 5′-monophosphate form further enables active-site mapping of the thymidine/thymidylate binding pocket [1].

Cost-Efficient Procurement of Research-Grade Photoaffinity Nucleoside via Optimized Synthesis

Procurement specialists sourcing AdU for internal research programs can specify the 3-step benzylamination–reduction–azidation route starting from 5-bromo-2′-deoxyuridine, which delivers quantitative yields [1]. Alternatively, the diazotization-based patent route provides 92% isolated yield [2]. These modern synthetic strategies eliminate the inefficient 5-nitro intermediate preparation that plagued earlier methods, enabling contract manufacturers to offer AdU at competitive pricing with purities ≥95% and −20 °C storage stability up to two years [1].

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